molecular formula C21H22N2O3S B2429197 Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-60-6

Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2429197
CAS No.: 367907-60-6
M. Wt: 382.48
InChI Key: RTQHBTQXCGPEHF-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to the 4th position of the pyrimidine ring. The benzyloxy group itself consists of a benzene ring attached to an oxygen atom . The compound also contains a carboxylate ester group (COOCH3) attached to the 5th position of the pyrimidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the benzyloxy and carboxylate ester groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. The benzyloxy group would contribute to the compound’s overall aromaticity, while the carboxylate ester group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid . The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carboxylate ester group and the nonpolar benzyloxy group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Research has explored various synthesis techniques for tetrahydropyrimidine derivatives. Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, exploring methylation, acylation, and other chemical reactions to produce a variety of compounds, including those with potential medicinal applications Kappe & Roschger, 1989.

  • Microwave-Assisted Synthesis : Bhat, Shalla, and Dongre (2015) reported a microwave-assisted, catalyst-free green synthesis method for producing new methyl tetrahydropyrimidine derivatives, demonstrating their antimicrobial and antifungal activities Bhat, Shalla, & Dongre, 2015.

Biological Activities

  • Antimicrobial and Antifungal Activities : The synthesized tetrahydropyrimidine derivatives have shown significant in vitro antimicrobial and antifungal activities against various strains, indicating their potential as bioactive compounds Bhat, Shalla, & Dongre, 2015.

  • Anti-Ulcer and Antihypertensive Activities : Studies on dihydropyrimidines have also revealed their potential anti-ulcer and antihypertensive activities, suggesting the versatility of these compounds in medicinal chemistry applications Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011; Rana, Kaur, & Kumar, 2004.

Structural Analysis and Characterization

  • X-Ray Diffraction Studies : Gurskaya, Zavodnik, and Shutalev (2003) conducted X-ray diffraction analysis on tetrahydropyrimidine-2-thiones, providing detailed insight into their molecular and crystal structures, which is crucial for understanding their chemical behavior and potential interactions with biological targets Gurskaya, Zavodnik, & Shutalev, 2003.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety profile, but general precautions would include avoiding inhalation or skin contact, and not ingesting the compound .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, if it shows promising biological activity, it could be investigated as a potential therapeutic agent .

Properties

IUPAC Name

methyl 3,4-dimethyl-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-18(20(24)25-3)19(22-21(27)23(14)2)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQHBTQXCGPEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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